molecular formula C7H8N2O3 B3368545 3-Aminopyridine-2-carboxylic acid methyl ester N-oxide CAS No. 213208-44-7

3-Aminopyridine-2-carboxylic acid methyl ester N-oxide

Cat. No.: B3368545
CAS No.: 213208-44-7
M. Wt: 168.15 g/mol
InChI Key: JVAWQCQJDXWSTO-UHFFFAOYSA-N
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Description

3-Aminopyridine-2-carboxylic acid methyl ester N-oxide is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an amino group at the third position, a carboxylic acid methyl ester group at the second position, and an N-oxide group on the pyridine ring. It is used primarily as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Aminopyridine-2-carboxylic acid methyl ester involves the reaction of pyridine-2-carboxylic acid methyl ester with ammonia. The process typically involves dissolving pyridine-2-carboxylic acid methyl ester in a suitable solvent, such as chloroform or dichloromethane, and then adding an excess of ammonia. The reaction mixture is stirred at an appropriate temperature until the reaction is complete, followed by filtration and drying to obtain the product .

Industrial Production Methods

Industrial production of 3-Aminopyridine-2-carboxylic acid methyl ester N-oxide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Aminopyridine-2-carboxylic acid methyl ester N-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized under specific conditions.

    Reduction: The N-oxide group can be reduced back to the parent amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Further oxidized products of the N-oxide group.

    Reduction: The parent amine, 3-Aminopyridine-2-carboxylic acid methyl ester.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Aminopyridine-2-carboxylic acid methyl ester N-oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Aminopyridine-2-carboxylic acid methyl ester N-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, potentially affecting the activity of enzymes and other proteins. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyridine-2-carboxylic acid methyl ester: Lacks the N-oxide group, making it less reactive in certain redox reactions.

    2-Aminopyridine-3-carboxylic acid methyl ester: Positional isomer with different chemical properties and reactivity.

    4-Aminopyridine-2-carboxylic acid methyl ester: Another positional isomer with distinct reactivity patterns.

Uniqueness

3-Aminopyridine-2-carboxylic acid methyl ester N-oxide is unique due to the presence of the N-oxide group, which imparts distinct redox properties and reactivity. This makes it valuable in specific synthetic and research applications where such properties are desired.

Properties

IUPAC Name

methyl 3-amino-1-oxidopyridin-1-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(10)6-5(8)3-2-4-9(6)11/h2-4H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAWQCQJDXWSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=[N+]1[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572061
Record name Methyl 3-amino-1-oxo-1lambda~5~-pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213208-44-7
Record name Methyl 3-amino-1-oxo-1lambda~5~-pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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